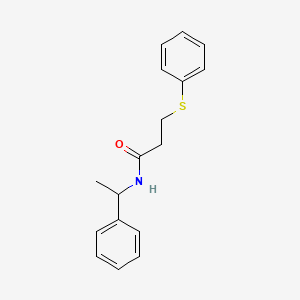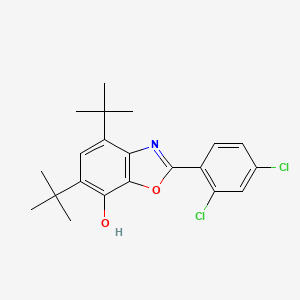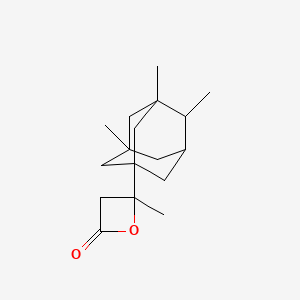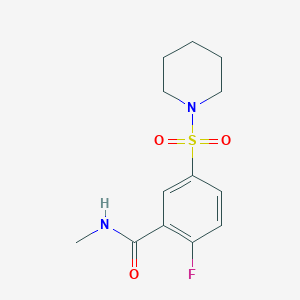![molecular formula C29H23NO2 B4971838 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as PPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of tetrahydrobenzo[a]phenanthridin-4(1H)-one compounds and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects by binding to specific receptors in the body. It has been shown to bind to estrogen receptors, which are involved in the regulation of various physiological processes. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to protect neurons from damage and death, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its safety profile is not well-established.
Direcciones Futuras
There are several future directions for the study of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One potential direction is to investigate its potential as a treatment for estrogen receptor-positive breast cancer. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to establish its safety profile in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has several advantages for lab experiments, but its safety profile is not well-established. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 3-phenoxyaniline with 2,3-dihydrobenzo[a]phenanthridin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated for its ability to modulate estrogen receptors, making it a potential treatment for estrogen receptor-positive breast cancer.
Propiedades
IUPAC Name |
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO2/c31-26-15-7-14-24-27-23-13-5-4-8-19(23)16-17-25(27)30-29(28(24)26)20-9-6-12-22(18-20)32-21-10-2-1-3-11-21/h1-6,8-13,16-18,29-30H,7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNHSPTTFSCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)


![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)

![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)